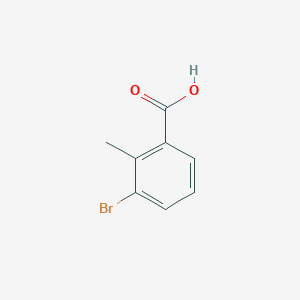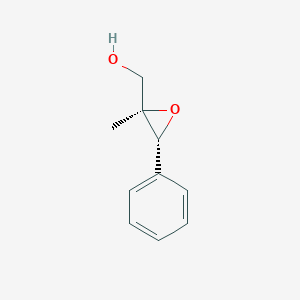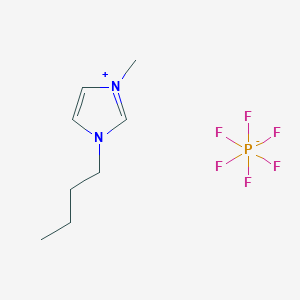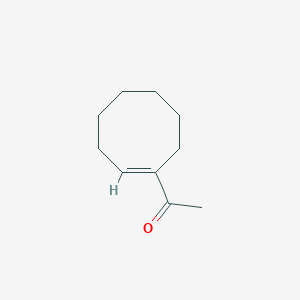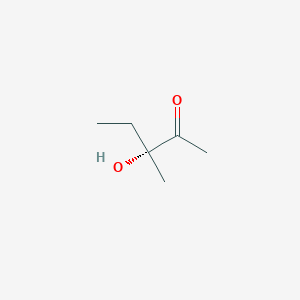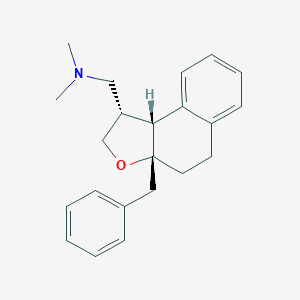
3-Bdamhnf
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bdamhnf is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic properties. It is a member of the benzimidazole family and has been found to exhibit anti-inflammatory and anti-cancer activities.
Mécanisme D'action
The mechanism of action of 3-Bdamhnf is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer activities through the inhibition of various signaling pathways. It has been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is responsible for the production of pro-inflammatory cytokines and chemokines. It has also been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation.
Effets Biochimiques Et Physiologiques
3-Bdamhnf has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines and chemokines in vitro and in vivo. It has also been found to induce apoptosis in cancer cells. In addition, it has been found to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Bdamhnf in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and chemokines. This makes it a potential candidate for the treatment of various inflammatory diseases. In addition, its ability to induce apoptosis in cancer cells makes it a potential candidate for the treatment of various types of cancer.
However, one of the limitations of using 3-Bdamhnf in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the research on 3-Bdamhnf. One area of interest is the optimization of its therapeutic potential. This can be achieved through the identification of its molecular targets and the development of analogs with improved solubility and potency.
Another area of interest is the evaluation of its safety and efficacy in animal models and clinical trials. This can provide valuable information on its potential as a therapeutic agent.
Conclusion:
Overall, 3-Bdamhnf is a synthetic compound that exhibits anti-inflammatory and anti-cancer activities. Its mechanism of action is not fully understood, but it is believed to inhibit various signaling pathways. It has several advantages and limitations for lab experiments, and there are several future directions for its research. Its potential as a therapeutic agent makes it a promising candidate for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-Bdamhnf involves the reaction of 2-aminobenzimidazole with 3-bromobenzaldehyde in the presence of a base. The resulting product is then purified through recrystallization. The purity of the compound is confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
3-Bdamhnf has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory and anti-cancer activities. Inflammation is a key component of various diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. 3-Bdamhnf has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. This makes it a potential candidate for the treatment of various inflammatory diseases.
In addition, 3-Bdamhnf has also been found to exhibit anti-cancer activities. It has been shown to inhibit the growth and proliferation of cancer cells in various types of cancer such as breast cancer, lung cancer, and colon cancer. This is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells.
Propriétés
Numéro CAS |
126416-85-1 |
|---|---|
Nom du produit |
3-Bdamhnf |
Formule moléculaire |
C22H27NO |
Poids moléculaire |
321.5 g/mol |
Nom IUPAC |
1-[(1S,3aR,9bR)-3a-benzyl-2,4,5,9b-tetrahydro-1H-benzo[e][1]benzofuran-1-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C22H27NO/c1-23(2)15-19-16-24-22(14-17-8-4-3-5-9-17)13-12-18-10-6-7-11-20(18)21(19)22/h3-11,19,21H,12-16H2,1-2H3/t19-,21+,22+/m0/s1 |
Clé InChI |
GJSRKXXQXWFGIF-KSEOMHKRSA-N |
SMILES isomérique |
CN(C)C[C@H]1CO[C@@]2([C@H]1C3=CC=CC=C3CC2)CC4=CC=CC=C4 |
SMILES |
CN(C)CC1COC2(C1C3=CC=CC=C3CC2)CC4=CC=CC=C4 |
SMILES canonique |
CN(C)CC1COC2(C1C3=CC=CC=C3CC2)CC4=CC=CC=C4 |
Synonymes |
3-BDAMHNF 3-benzyl-1-(dimethylaminomethyl)-1,2,3,4,5,9-hexahydronaphtho(2-1b)furan |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



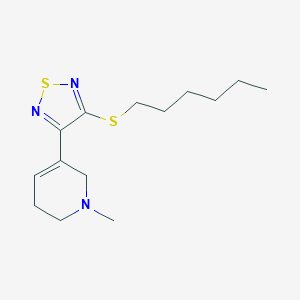




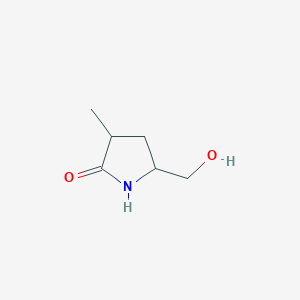
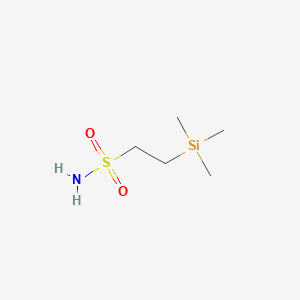
![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B144015.png)
![1-[3-(Ethylamino)phenyl]ethanone](/img/structure/B144016.png)
